2,2-Difluoro-3-(methylamino)propan-1-ol
Description
Based on the provided evidence, its molecular formula is listed as C₉H₁₆O₃ with a molar mass of 172.23 g/mol and CAS number EN300-1663712 . However, this formula conflicts with the compound’s name, which suggests the presence of two fluorine atoms. A plausible corrected formula would be C₄H₉F₂NO (molecular weight ~125 g/mol), but discrepancies in the evidence must be noted. Structurally, it features a propan-1-ol backbone with difluoro substitution at the C2 position and a methylamino group at C3, making it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
2,2-difluoro-3-(methylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c1-7-2-4(5,6)3-8/h7-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJLTAKLJYWDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158721-58-4 | |
| Record name | 2,2-difluoro-3-(methylamino)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(methylamino)propan-1-ol typically involves the reaction of 2,2-difluoropropanol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,2-Difluoro-3-(methylamino)propan-1-ol is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(methylamino)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2-Difluoro-3-(methylamino)propan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in biochemical studies. The pathways involved include inhibition or activation of enzymatic activities, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Structure: Similar propan-1-ol backbone but lacks fluorine; features diethylamino and dimethyl groups.
- Physical Properties :
- Applications : Likely used as a surfactant or base in organic synthesis.
- Safety : Requires NIOSH/MSHA-approved respirators and chemical-resistant gloves due to skin and respiratory hazards .
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure : Contains a thiophene ring instead of fluorine; critical intermediate in duloxetine synthesis .
- Applications : Used in asymmetric synthesis of antidepressants (e.g., duloxetine) via arylations with fluoronaphthalenes .
- Purity : Controlled to limit impurities like 1-fluoronaphthalene (<0.5% R-isomer) in pharmaceutical contexts .
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structure: Aromatic tolyl substituent; lacks fluorine and amino groups.
- Applications : Regulated by IFRA for fragrance safety; acceptable use levels vary by product category (e.g., 0.5–5% in cosmetics) .
- Safety : Rigorous safety assessments by RIFM, focusing on dermal exposure and sensitization risks .
(+)-2-Amino-3-(3,4-difluoro)-phenyl-propan-1-ol
- Structure: Difluoro-substituted phenyl group instead of aliphatic fluorine; stereospecific amino-propanol.
- Molecular Weight : 187.189 g/mol (CAS 1364867-97-9) .
- Applications : Guides synthetic routes for chiral building blocks in medicinal chemistry .
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol
- Structure : Nitropyridine-substituted analog; synthesized via nucleophilic substitution.
- Synthesis: 71% yield via reaction of 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol .
- Purity : >99% NMR purity; used in heterocyclic drug development .
Comparative Data Table
*Formula conflicts with compound name; likely erroneous in evidence .
Key Research Findings
- Synthetic Utility: Fluorinated amino alcohols like 2,2-Difluoro-3-(methylamino)propan-1-ol are valuable for introducing fluorine into bioactive molecules, enhancing metabolic stability .
- Pharmaceutical Relevance: Analogous compounds (e.g., thiophene-substituted propanols) are pivotal in antidepressant synthesis, emphasizing stereochemical control .
- Safety Protocols: Aliphatic amino alcohols (e.g., 3-(diethylamino)-2,2-dimethyl-propan-1-ol) require stringent PPE due to volatility and toxicity .
Notes
- Data Limitations: Physical properties (e.g., melting point, solubility) for 2,2-Difluoro-3-(methylamino)propan-1-ol are absent in the evidence.
- Discrepancies : Molecular formula in conflicts with the compound’s name; further verification is needed.
- Regulatory Gaps : Safety data for the target compound are unavailable, unlike its analogs regulated by IFRA or pharmaceutical guidelines .
Biological Activity
2,2-Difluoro-3-(methylamino)propan-1-ol is a fluorinated compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,2-Difluoro-3-(methylamino)propan-1-ol includes two fluorine atoms attached to the second carbon of a propanol backbone, along with a methylamino group. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical factors in drug design.
The biological activity of 2,2-Difluoro-3-(methylamino)propan-1-ol can be attributed to its interaction with various biological targets:
- CFTR Modulation : Preliminary studies suggest that compounds similar to 2,2-Difluoro-3-(methylamino)propan-1-ol may act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), an essential ion channel implicated in cystic fibrosis and other diseases. These modulators can either enhance or inhibit CFTR function, depending on their binding sites and conformations .
- Microtubule Stabilization : Research indicates that small molecules with structural similarities can stabilize microtubules, which are critical for cellular structure and function. This stabilization may have implications for treating neurodegenerative diseases such as Alzheimer's .
In Vitro Studies
In vitro assays have demonstrated that 2,2-Difluoro-3-(methylamino)propan-1-ol exhibits significant biological activity:
- Cellular Assays : In a study assessing microtubule stabilization, compounds related to 2,2-Difluoro-3-(methylamino)propan-1-ol showed enhanced levels of acetylated tubulin (AcTub), indicating effective microtubule stabilization at concentrations as low as 100 nM .
In Vivo Studies
In vivo experiments further elucidate the compound's therapeutic potential:
- Animal Models : In a mouse model, administration of compounds similar to 2,2-Difluoro-3-(methylamino)propan-1-ol resulted in increased AcTub levels in brain homogenates after multiple dosing regimens. This suggests a sustained pharmacodynamic response that could be beneficial for neurodegenerative conditions .
Case Studies
Several case studies highlight the practical applications and effects of 2,2-Difluoro-3-(methylamino)propan-1-ol:
- Cystic Fibrosis Treatment : A study utilizing molecular docking identified potential CFTR modulators among fluorinated compounds. The findings indicated that specific structural features enhance binding affinity and functional modulation of CFTR .
- Alzheimer's Disease Research : Investigations into microtubule-stabilizing agents revealed that certain derivatives could outperform natural products in stabilizing microtubules in neuronal cells. This has implications for developing treatments for Alzheimer's disease .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
